molecular formula C20H14FNO B408263 N-(9H-fluoren-2-yl)-2-fluorobenzamide

N-(9H-fluoren-2-yl)-2-fluorobenzamide

Cat. No.: B408263
M. Wt: 303.3g/mol
InChI Key: KYJHSHHUDHTPJY-UHFFFAOYSA-N
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Description

N-(9H-Fluoren-2-yl)-2-fluorobenzamide is a fluorinated benzamide derivative featuring a fluorenyl moiety, a bicyclic aromatic system, at the amide nitrogen. The following analysis instead focuses on structurally related fluorinated benzamides, such as N-(2,3-difluorophenyl)-2-fluorobenzamide (Fo23) and N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24), to infer comparative insights .

Properties

Molecular Formula

C20H14FNO

Molecular Weight

303.3g/mol

IUPAC Name

N-(9H-fluoren-2-yl)-2-fluorobenzamide

InChI

InChI=1S/C20H14FNO/c21-19-8-4-3-7-18(19)20(23)22-15-9-10-17-14(12-15)11-13-5-1-2-6-16(13)17/h1-10,12H,11H2,(H,22,23)

InChI Key

KYJHSHHUDHTPJY-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC=CC=C4F

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC=CC=C4F

solubility

0.6 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Crystallographic Differences

Fluorinated benzamides in the Fo23 and Fo24 series exhibit distinct structural features due to fluorine substitution patterns:

  • Fo23 (N-(2,3-difluorophenyl)-2-fluorobenzamide) :
    • Crystallizes in space group Pn with planar aromatic rings (interplanar angle: 0.5°).
    • Amide group forms intramolecular N–H···F interactions (H···F distance: 2.12 Å) and 1D amide–amide hydrogen bonds along the a-axis .
  • Fo24 (N-(2,4-difluorophenyl)-2-fluorobenzamide) :
    • Similar space group (Pn) but differs in fluorine substitution (2,4-diF vs. 2,3-diF).
    • Interplanar angle between aromatic rings: 0.7°, with weaker C–H···F/O interactions forming an R₂²(12) synthon .

N-(9H-Fluoren-2-yl)-2-fluorobenzamide :

  • The fluorenyl group introduces steric bulk and extended π-conjugation, likely reducing planarity compared to phenyl-substituted analogs.
Table 1: Crystallographic Parameters of Fluorinated Benzamides
Compound Space Group Interplanar Angle (°) Key Interactions Ref.
Fo23 Pn 0.5 N–H···F, 1D amide chains
Fo24 Pn 0.7 R₂²(12) synthon, C–H···F/O
Fluorenyl analog* Hypothetical π-π stacking

*Hypothetical data based on structural inference.

Electronic and Spectroscopic Properties

Fluorine substitution significantly impacts electronic properties:

  • ¹⁹F NMR : Fo23 and Fo24 show signals between -114 to -118 ppm, typical for aromatic fluorine .
  • IR Spectroscopy : Strong amide C=O stretches (~1656 cm⁻¹) and N–H bends (~3375 cm⁻¹) are consistent across fluorinated benzamides .

Fluorenyl analog :

  • The electron-withdrawing fluorenyl group may deshield aromatic protons and fluorines, shifting NMR signals upfield compared to phenyl analogs.
  • Enhanced conjugation could lower C=O stretching frequencies in IR.

Hydrogen Bonding and Supramolecular Assembly

  • Fo23/Fo24 : Dominant 1D amide–amide hydrogen bonds (N–H···O=C) and weaker C–H···F interactions stabilize their crystal lattices .
  • Fluorenyl analog : The bulky fluorenyl group may disrupt linear hydrogen-bonding networks, favoring alternative packing modes (e.g., herringbone arrangements).

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